molecular formula C12H9ClFN5S B2980119 7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060203-38-4

7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2980119
CAS RN: 1060203-38-4
M. Wt: 309.75
InChI Key: JFOPRHXSCQEOTQ-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, a class of heterocyclic compounds . Triazolopyrimidines are known for their versatile biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

Triazole compounds, which are part of the larger compound, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The synthesis of similar compounds involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Anticonvulsant Activity

One area of research has focused on the anticonvulsant properties of triazolo[4,5-d]pyrimidine derivatives. These compounds, including those similar to the one , have been synthesized and tested for their efficacy in preventing seizures. The studies reveal a nuanced understanding of the structural requirements for optimal anticonvulsant activity, highlighting the influence of specific substitutions on the core molecule. Although not directly mentioning 7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, these findings contribute to the broader knowledge of triazolo[4,5-d]pyrimidines' potential in therapeutic applications (Kelley et al., 1995).

Adenosine Receptor Affinity

Another significant area of application is the investigation into the affinity of triazolo[4,5-d]pyrimidine derivatives towards A1 and A2A adenosine receptors. Compounds designed around the triazolo[4,5-d]pyrimidine scaffold have shown varying degrees of affinity for these receptors, suggesting their potential use in modulating adenosine receptor-mediated pathways. This research underscores the importance of specific structural features for receptor binding and activity, which could inform the development of new therapeutic agents targeting the adenosine system (Betti et al., 1999).

Antitumor Activity

Research on triazolo[4,5-d]pyrimidine derivatives has also explored their potential antitumor properties. Studies have identified compounds within this class that exhibit inhibitory effects on cancer cell growth. The structure-activity relationship (SAR) analyses from these studies provide insights into how modifications to the triazolo[4,5-d]pyrimidine core can enhance or diminish antitumor activity, offering a pathway toward new cancer treatments (Hafez & El-Gazzar, 2009).

Antimicrobial Activities

Finally, the antimicrobial potential of triazolo[4,5-d]pyrimidine derivatives has been investigated. These compounds have been tested against various microbial strains, demonstrating efficacy in inhibiting growth. This area of research highlights the potential for triazolo[4,5-d]pyrimidine derivatives to serve as templates for the development of new antimicrobial agents, addressing the growing need for novel treatments against resistant bacterial infections (Hossain & Bhuiyan, 2009).

Future Directions

While specific future directions for this compound are not available, there is a continuous need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis and study of antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are areas of ongoing research .

properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN5S/c1-19-11-10(17-18-19)12(16-6-15-11)20-5-7-8(13)3-2-4-9(7)14/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOPRHXSCQEOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=C(C=CC=C3Cl)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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